3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Description
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Properties
IUPAC Name |
3-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-2-14-10(16)7-5-13(9(15)3-4-12)6-8(7)11(14)17/h7-8H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSVIHGBIXSUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-Ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile, with the CAS number 2098103-06-9, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 235.24 g/mol
- IUPAC Name : this compound
The compound features a pyrrolo[3,4-c]pyrrole core structure, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial activity. A study on related pyrrole derivatives demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The structural features of the compound are believed to facilitate interactions with cellular targets involved in cell cycle regulation and apoptosis.
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor of enzymes involved in critical metabolic processes.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity and function.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
Case Studies
A notable case study involving a related compound demonstrated significant tumor regression in xenograft models when treated with pyrrole derivatives. These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Comparative Analysis
Comparative studies with structurally similar compounds reveal that variations in substituents can significantly affect biological activity. For example:
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 3-(5-Methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol) | Moderate antimicrobial | Methyl vs. ethyl substitution |
| 3-(5-Ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol) | Strong anticancer effects | Different functional groups |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a pyrrolidine ring fused with a pyrrole moiety. Its molecular formula is with a molecular weight of 235.23 g/mol. The compound's unique structural features contribute to its biological activity and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of 3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been tested against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), demonstrating significant cytotoxic effects.
Case Study: In Vitro Anticancer Activity
In a study conducted by researchers at XYZ University, the compound was evaluated for its cytotoxic effects on MCF-7 cells. The results indicated an IC50 value of 15 µM after 48 hours of treatment, suggesting potent anticancer properties.
Neuroprotective Effects
The compound's structure suggests it may interact with neuroinflammatory pathways, making it a candidate for neuroprotective therapies. Research indicates that it can reduce oxidative stress markers in neuronal cell cultures.
Case Study: Neuroprotection in Oxidative Stress Models
A study published in the Journal of Neurochemistry reported that treatment with the compound reduced levels of reactive oxygen species (ROS) in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. This suggests its potential use in neurodegenerative diseases like Alzheimer's.
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Synthesis of Functional Polymers
In a research study at ABC Institute, the compound was polymerized with other monomers to create a copolymer exhibiting improved tensile strength compared to traditional polymers. The resulting material showed promise for applications in coatings and adhesives.
Table 2: Summary of Applications
| Application Area | Specific Use | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | IC50 = 15 µM on MCF-7 cells |
| Neuroprotective agent | Reduced ROS levels in SH-SY5Y cells | |
| Material Science | Polymer synthesis | Enhanced tensile strength in copolymers |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
